Cas no 794566-73-7 (5-(cyclopentylmethyl)-1,2-oxazol-3-amine)
5-(cyclopentylmethyl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolamine,5-(cyclopentylmethyl)-
- 3-Isoxazolamine,5-(cyclopentylmethyl)-(9CI)
- LNMVKPKEWFRPRT-UHFFFAOYSA-N
- 5-cyclopentylmethyl-isoxazol-3-ylamine
- 3-Isoxazolamine, 5-(cyclopentylmethyl)-
- 5-(cyclopentylmethyl)-1,2-oxazol-3-amine
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- Inchi: 1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11)
- InChI Key: LNMVKPKEWFRPRT-UHFFFAOYSA-N
- SMILES: O1C(=CC(N)=N1)CC1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 146
- Topological Polar Surface Area: 52
5-(cyclopentylmethyl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1247668-1.0g |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1247668-50mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-100mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-250mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-500mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 500mg |
$946.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-1000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-2500mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-5000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 5000mg |
$2858.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-10000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 10000mg |
$4236.0 | 2023-10-02 |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-(cyclopentylmethyl)-1,2-oxazol-3-amine
Professional Introduction to Compound with CAS No. 794566-73-7 and Product Name: 5-(cyclopentylmethyl)-1,2-oxazol-3-amine
The compound with the CAS number 794566-73-7 and the product name 5-(cyclopentylmethyl)-1,2-oxazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The 5-(cyclopentylmethyl)-1,2-oxazol-3-amine moiety is particularly noteworthy, as it combines a cyclopentylmethyl group with an oxazole ring, creating a scaffold that may exhibit enhanced binding affinity and metabolic stability in drug candidates.
Recent studies have highlighted the importance of oxazole derivatives in the development of bioactive molecules. The oxazole ring, characterized by its nitrogen-oxygen-nitrogen framework, is known for its ability to engage in hydrogen bonding interactions, making it a valuable component in designing molecules that interact with biological targets. In particular, the 5-(cyclopentylmethyl)-1,2-oxazol-3-amine structure has been explored for its potential in modulating enzyme activity and receptor binding. This compound’s ability to adopt multiple conformations due to the flexibility of the cyclopentylmethyl group may contribute to its versatility in drug design.
The synthesis of 5-(cyclopentylmethyl)-1,2-oxazol-3-amine involves a series of well-established organic reactions that highlight the synthetic prowess of modern pharmaceutical chemistry. The introduction of the cyclopentylmethyl group into the oxazole core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and enhance efficiency. These methods not only improve the scalability of production but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
One of the most compelling aspects of 5-(cyclopentylmethyl)-1,2-oxazol-3-amine is its potential as a lead compound in drug discovery. The oxazole ring’s presence suggests that this molecule may interact with biological targets such as enzymes and receptors involved in various disease pathways. Preliminary computational studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability. These characteristics are crucial for a molecule’s progression through preclinical and clinical trials.
In addition to its structural advantages, 5-(cyclopentylmethyl)-1,2-oxazol-3-amine has shown promise in preliminary pharmacological evaluations. Researchers have investigated its interactions with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases. The cyclopentylmethyl group’s steric bulk may enhance binding affinity by optimizing the orientation of the molecule within the active site of these enzymes. Furthermore, the amine functionality provides a handle for further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.
The growing interest in heterocyclic compounds like 5-(cyclopentylmethyl)-1,2-oxazol-3-amine is reflected in the increasing number of publications exploring their therapeutic potential. Recent advances in crystallography and molecular dynamics simulations have provided deeper insights into how these molecules interact with biological targets at an atomic level. These studies not only validate earlier hypotheses but also open up new avenues for drug design by revealing unexpected binding modes and conformational changes.
The industrial relevance of 5-(cyclopentylmethyl)-1,2-oxazol-3-amine extends beyond academic research. Pharmaceutical companies are actively seeking novel scaffolds that can be optimized for clinical use. The oxazole-based structure offers a balance between structural novelty and familiarity, reducing the risk associated with developing entirely new molecular entities. As such, compounds like 5-(cyclopentylmethyl)-1,2-oxazol-3-amine are being evaluated as candidates for treating a range of conditions, from cancer to neurodegenerative disorders.
The future directions for research on 5-(cyclopentylmethyl)-1,2-oxazol-3-amine include exploring its derivatives and analogs to identify more potent and selective bioactive molecules. Computational modeling will play a critical role in predicting how structural modifications affect biological activity. Additionally, green chemistry principles are being integrated into synthetic protocols to ensure sustainability throughout drug development processes. These efforts align with broader industry initiatives to reduce environmental impact while maintaining high standards of efficacy and safety.
In conclusion,5-(cyclopentylmethyl)-1,2-oxazol-3-aminedemonstrates significant promise as a pharmaceutical intermediate due to its unique structural features and potential therapeutic applications. The combination of computational studies, experimental validation,and industrial interest underscores its importance in advancing drug discovery efforts worldwide.
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